Cas no 63608-37-7 (4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE)

4-[(3-Methoxyphenoxy)methyl]piperidine is a piperidine derivative featuring a 3-methoxyphenoxy methyl substitution at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, serving as a potential intermediate in the synthesis of bioactive molecules. The methoxy and ether functionalities enhance its solubility and reactivity, making it suitable for further functionalization. Its piperidine core provides a rigid scaffold, often utilized in the development of CNS-targeting compounds. The compound's well-defined chemical properties and stability under standard conditions ensure reliable performance in synthetic applications. It is commonly employed in academic and industrial settings for drug discovery and molecular design.
4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE structure
63608-37-7 structure
Product Name:4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE
CAS No:63608-37-7
MF:C13H19NO2
MW:221.29546380043
CID:960549
PubChem ID:22248563
Update Time:2025-05-24

4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE Chemical and Physical Properties

Names and Identifiers

    • 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE
    • F21162
    • DB-228766
    • SCHEMBL791643
    • AKOS000195695
    • 63608-37-7
    • 4-((3-methoxyphenoxy)methyl)piperidine
    • A1-38239
    • Inchi: 1S/C13H19NO2/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8,10H2,1H3
    • InChI Key: BJWGYFBJEZCOEG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)OC)CC1CCNCC1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.5Ų

4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG80664-1g
4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE
63608-37-7 95%
1g
$572.00 2024-04-19
A2B Chem LLC
AG80664-5g
4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE
63608-37-7 95%
5g
$1256.00 2024-04-19

Additional information on 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE

Professional Introduction to 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE (CAS No. 63608-37-7)

4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE, a compound with the chemical identifier CAS No. 63608-37-7, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their role in medicinal chemistry, particularly in the development of bioactive agents. The presence of a phenoxy methyl side chain and a methoxy group on the aromatic ring introduces specific interactions that make this molecule a valuable scaffold for drug discovery.

The structural motif of 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE features a piperidine ring linked to a phenoxy group via a methylene bridge, with an additional methoxy substituent on the phenyl ring. This configuration allows for diverse pharmacophoric interactions, making it an attractive candidate for further derivatization and exploration in medicinal chemistry. The compound’s ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking interactions enhances its potential as an active pharmaceutical ingredient (API) or intermediate in synthetic pathways.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The specific arrangement of functional groups in 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE positions it as a promising candidate for modulating enzyme activity and receptor binding. For instance, modifications at the piperidine nitrogen or the phenoxy ring can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Recent research has highlighted the role of 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE in the development of novel therapeutic agents. Studies have demonstrated its potential as a scaffold for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The phenoxy methyl group provides a suitable platform for designing molecules that can selectively inhibit aberrant signaling pathways associated with tumor growth and progression. Additionally, the methoxy group on the aromatic ring can serve as a site for further functionalization, allowing chemists to explore new derivatives with enhanced efficacy and reduced toxicity.

The compound’s versatility also extends to its application in central nervous system (CNS) drug discovery. Piperidine derivatives are known to cross the blood-brain barrier efficiently, making them suitable candidates for treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and depression. The structural features of 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE enable it to interact with neurotransmitter receptors and ion channels, potentially leading to the development of novel therapeutics that can modulate neuronal activity.

From a synthetic chemistry perspective, 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE serves as an important intermediate in the preparation of more complex molecules. Its synthesis involves multi-step organic reactions that showcase advanced techniques in pharmaceutical chemistry. The introduction of functional groups such as hydroxyl and amine moieties can be achieved through selective transformations, providing access to a library of derivatives with tailored properties. This flexibility makes it an invaluable building block for medicinal chemists working on next-generation drug candidates.

The pharmacological profile of 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE is further enhanced by its ability to undergo metabolic transformations that yield bioactive metabolites. These metabolites can exhibit different pharmacological activities compared to the parent compound, offering opportunities for developing prodrugs or combination therapies. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic potential and ensuring safety in clinical applications.

In conclusion, 4-[(3-METHOXYPHENOXY)METHYL]PIPERIDINE (CAS No. 63608-37-7) is a multifaceted molecule with significant implications in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping future treatments across multiple therapeutic areas.

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